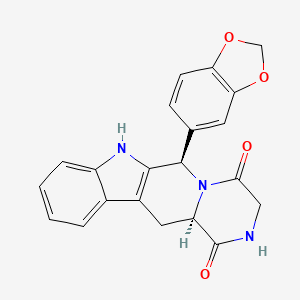
Nortadalafil
Vue d'ensemble
Description
Nortadalafil, également connu sous le nom de déméthyl tadalafil, est un inhibiteur de la phosphodiestérase de type 5 (PDE5). C'est un dérivé du tadalafil, qui est largement utilisé pour le traitement de la dysfonction érectile (DE) et de l'hypertension artérielle pulmonaire (HAP). This compound partage des propriétés pharmacologiques similaires avec le tadalafil, mais présente des différences structurales distinctes qui contribuent à ses caractéristiques uniques .
Applications De Recherche Scientifique
Nortadalafil has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of PDE5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for potential therapeutic applications beyond ED and PAH, such as in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Target of Action
Nortadalafil, also known as demethyl Tadalafil , is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of this compound . This enzyme plays a crucial role in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .
Mode of Action
This compound interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in smooth muscle relaxation, particularly in the corpus cavernosum of the penis, thereby enhancing erectile function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP. The cGMP then induces smooth muscle relaxation, allowing for increased blood flow and erection. By inhibiting PDE5, this compound prolongs the action of cGMP, thereby enhancing and sustaining the erectile response .
Pharmacokinetics
Tadalafil is known for its long half-life and is typically taken orally . It’s absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the feces and urine
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum of the penis This relaxation allows for increased blood flow, facilitating penile erection
Action Environment
Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including this compound. Factors such as temperature, pH, and light exposure can affect the stability of the compound . Additionally, individual factors like age, genetics, health status, and concomitant use of other medications can influence the compound’s efficacy and potential side effects . Environmental contaminants, known as endocrine-disrupting chemicals (EDCs), can also interact with pharmaceuticals, potentially altering their effects .
Analyse Biochimique
Biochemical Properties
Nortadalafil is a PDE5 inhibitor . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .
Cellular Effects
The primary cellular effect of this compound is the relaxation of smooth muscle cells . This is achieved by increasing the levels of cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the PDE5 enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels activate PKG, which then phosphorylates various proteins, leading to smooth muscle relaxation .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound, like other PDE5 inhibitors, are not immediate and may take up to 30 minutes to 2 hours to manifest .
Metabolic Pathways
This compound, as a PDE5 inhibitor, is involved in the cGMP pathway . It inhibits the PDE5 enzyme, preventing the degradation of cGMP . This leads to an increase in cGMP levels, which then activates PKG, leading to the phosphorylation of various proteins and ultimately resulting in smooth muscle relaxation .
Transport and Distribution
It is known that PDE5 inhibitors are distributed throughout the body after oral administration .
Subcellular Localization
The subcellular localization of this compound is not well known. As a PDE5 inhibitor, it is likely to be localized in the cytoplasm where the PDE5 enzyme is found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du nortadalafil implique la déméthylation du tadalafil. Le processus comprend généralement les étapes suivantes :
Matière de départ : Le tadalafil est utilisé comme matière de départ.
Déméthylation : La réaction de déméthylation est effectuée à l'aide de réactifs tels que le tribromure de bore (BBr3) ou d'autres agents de déméthylation dans des conditions contrôlées.
Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir du this compound pur.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse : De grandes quantités de tadalafil sont soumises à une déméthylation à l'aide de réactifs de qualité industrielle.
Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximums.
Contrôle de la qualité : Le produit final est soumis à un contrôle de qualité rigoureux pour s'assurer qu'il répond aux normes de l'industrie.
Analyse Des Réactions Chimiques
Types de réactions
Le nortadalafil subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner des dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) sont utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour l'étude des inhibiteurs de la PDE5.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et l'inhibition enzymatique.
Médecine : Exploré pour des applications thérapeutiques potentielles au-delà de la DE et de l'HAP, comme dans les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme phosphodiestérase de type 5 (PDE5). Cette inhibition entraîne une augmentation des niveaux de monophosphate de guanosine cyclique (GMPc), ce qui entraîne la relaxation des cellules musculaires lisses et une augmentation du flux sanguin. Les principales cibles moléculaires sont les enzymes PDE5 présentes dans le corps caverneux du pénis et la vasculature pulmonaire .
Comparaison Avec Des Composés Similaires
Le nortadalafil est comparé à d'autres inhibiteurs de la PDE5 tels que le sildénafil et le vardénafil :
Sildénafil : Connu sous le nom de Viagra, il a une durée d'action plus courte que le this compound.
Vardénafil : Similaire au sildénafil, mais avec une durée d'action légèrement plus longue.
Tadalafil : Le composé parent du this compound, connu pour sa longue durée d'action (jusqu'à 36 heures) et utilisé sous le nom de marque Cialis .
Les propriétés structurales et pharmacocinétiques uniques du this compound en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLVMPUSXRZOS-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431339 | |
| Record name | Nortadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629652-62-6, 171596-36-4 | |
| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nortadalafil interact with its target, and what are the downstream effects?
A: Like tadalafil, this compound is thought to be a phosphodiesterase-type 5 (PDE5) inhibitor. [] While specific studies on this compound's mechanism of action are limited, research suggests that it likely shares a similar mechanism with tadalafil. PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the corpus cavernosum and subsequently promoting smooth muscle relaxation and increased blood flow. []
Q2: What is the structural characterization of this compound?
A: this compound is a tadalafil analog lacking the N-methyl group present in tadalafil. While specific spectroscopic data might vary across studies, techniques like mass spectrometry and NMR spectroscopy are commonly employed for its structural elucidation. [, , ] For instance, researchers have successfully isolated and characterized a novel tadalafil analogue, N-cyclopentyl this compound, from a health supplement. []
Q3: Have any novel tadalafil analogues related to this compound been discovered?
A: Yes, recent research has uncovered new tadalafil analogues structurally similar to this compound. For example, "bisprethis compound" has been identified in health products, featuring a unique structure where the N-methyl group of tadalafil is replaced by a tadalafil precursor moiety. [] Another newly identified analogue is N-cyclohexyl this compound, found as an adulterant in a dietary supplement. [] These findings highlight the ongoing emergence of new tadalafil-related compounds in the market.
Q4: Are there analytical methods available to detect this compound and its analogues in various products?
A: Yes, researchers have developed sensitive and specific analytical methods for the detection and quantification of this compound and its analogues. One approach utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for the identification of phosphodiesterase type 5 (PDE-5) inhibitors, including this compound, in complex matrices like Chinese tonic liquors. [] Another study describes the development of a skeleton-specific antibody and gold nanoparticle-based immunochromatographic sensor (AuNPs-ICS) for the simultaneous detection of various tadalafil adulterants, including this compound, in health food products. []
Q5: Has the concept of molecular softness been explored in the context of developing analytical methods for this compound?
A: Yes, computational chemistry, particularly the concept of molecular softness based on frontier molecular orbital (FMO) theory, has been investigated to enhance the performance of antibodies used in this compound detection. Research suggests that haptens with increased softness while maintaining the appropriate three-dimensional (3D) structure can lead to improved antibody performance in immunoassays. [] This approach aims to develop more sensitive and specific methods for detecting this compound and related compounds in various matrices.
Q6: What is known about the safety and regulatory aspects of this compound?
A: Given its presence in products marketed without official approval, the safety profile of this compound raises concerns. [, , ] One documented case involves the recall of "Arize Herbal capsules" due to the undeclared presence of this compound, highlighting potential health risks associated with its unapproved use. [] The lack of comprehensive toxicological data necessitates further research to understand the potential adverse effects of this compound fully.
Q7: What are the potential implications of finding this compound in dietary supplements?
A: The discovery of this compound and its analogues in dietary supplements poses significant concerns. Firstly, their presence in products marketed for enhancing sexual performance raises safety issues due to their potential pharmacological effects, especially for individuals with pre-existing health conditions or those taking nitrates. Secondly, the deliberate adulteration of these products with unapproved pharmaceutical ingredients undermines consumer trust and highlights the need for stricter regulatory oversight to protect public health. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


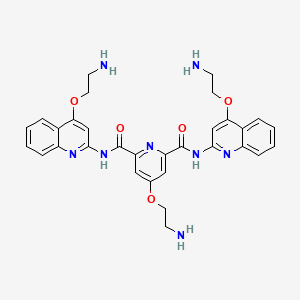
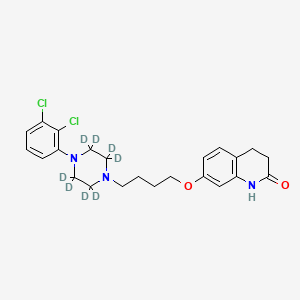
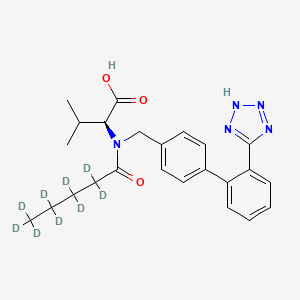
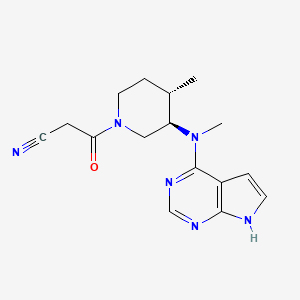
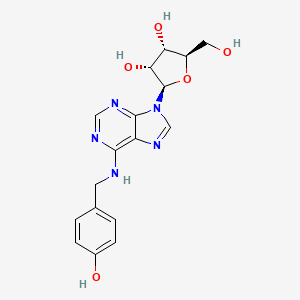
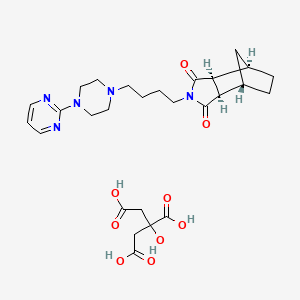
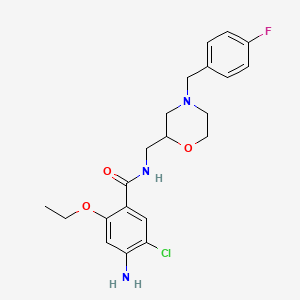
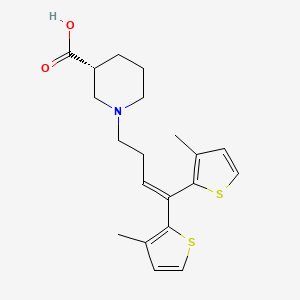


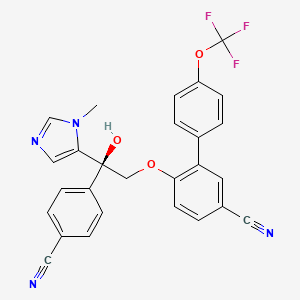
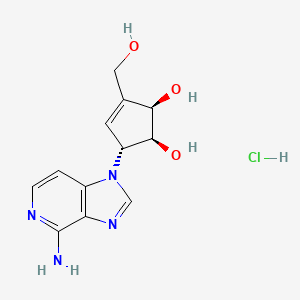

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
